molecular formula C15H13ClN2O4 B5606846 2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide

2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide

Cat. No.: B5606846
M. Wt: 320.73 g/mol
InChI Key: ZBKVFYFFKOYASW-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O4 It is a derivative of benzamide, characterized by the presence of chloro, methoxybenzyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the reaction with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Reduction: 2-chloro-N-(4-methoxybenzyl)-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-chloro-5-nitrobenzoic acid and 4-methoxybenzylamine.

Scientific Research Applications

2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and methoxybenzyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide is unique due to the presence of both nitro and methoxybenzyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-22-12-5-2-10(3-6-12)9-17-15(19)13-8-11(18(20)21)4-7-14(13)16/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKVFYFFKOYASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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